molecular formula C9H10BrClN2O B598614 4-(3-Bromo-5-chloropyridin-2-yl)morpholine CAS No. 1199773-36-8

4-(3-Bromo-5-chloropyridin-2-yl)morpholine

Cat. No.: B598614
CAS No.: 1199773-36-8
M. Wt: 277.546
InChI Key: FHRVXMIBIWBTQJ-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chloropyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine core substituted with bromine (3-position), chlorine (5-position), and a morpholine group (2-position). The morpholine ring enhances solubility and hydrogen-bonding capacity, while the halogen atoms influence electronic properties and biological interactions.

Properties

IUPAC Name

4-(3-bromo-5-chloropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVXMIBIWBTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682412
Record name 4-(3-Bromo-5-chloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-36-8
Record name 4-(3-Bromo-5-chloro-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-5-chloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloropyridine and morpholine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where morpholine is introduced to the 3-bromo-5-chloropyridine under basic conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-5-chloropyridin-2-yl)morpholine undergoes several types of chemical reactions:

    Nucleophilic Substitution: The bromine and chlorine atoms in the pyridine ring are susceptible to nucleophilic substitution by strong nucleophiles, leading to the replacement of these halogens with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Ring Opening Reactions: The morpholine ring might undergo cleavage under specific acidic or basic conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in medicinal chemistry and drug discovery.

    Industry: It can be used in the development of new materials with specific electronic or chemical properties.

Mechanism of Action

The exact mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine is not well-documented. the presence of the pyridine ring and halogen atoms suggests that it may interact with biological targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(5-Bromo-3-chloropyridin-2-yl)morpholine

Key Differences :

  • Substitution Pattern : Bromine and chlorine are swapped (5-Br, 3-Cl vs. 3-Br, 5-Cl).
  • Electronic Effects : The electron-withdrawing chlorine at position 5 in the target compound may reduce electron density at the pyridine nitrogen compared to its isomer.
  • Biological Activity : Subtle changes in halogen positions can alter binding affinities. For example, in kinase inhibitors, such positional isomers may show divergent potency due to steric or electronic mismatches in target binding pockets .

Halogenated Pyridine Derivatives

4-(5-Bromopyridin-2-yl)morpholine (CAS 200064-11-5)
  • Structure : Lacks the chlorine substituent, featuring only a 5-bromo group.
  • Applications : Used as a building block in cross-coupling reactions, where bromine serves as a reactive handle for Suzuki-Miyaura couplings .
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 1053659-46-3)
  • Structure : Contains additional 6-chloro and 4-trifluoromethyl groups.
  • Properties :
    • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability.
    • Metabolic Stability : Fluorine substituents often improve resistance to oxidative metabolism, making this compound suitable for agrochemicals .

Pyrimidine Analogs

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)
  • Core Structure : Pyrimidine instead of pyridine.
  • Electronic Effects : Two chlorine atoms on the pyrimidine ring create a stronger electron-deficient system, favoring interactions with electron-rich biological targets.
  • Applications : Widely used in herbicides and antiviral agents due to its dual halogenation .
5-Bromo-2-chloropyrimidin-4-amine
  • Structure : Pyrimidine with bromine (5-position) and chlorine (2-position).
  • Crystallography : Halogens participate in N–H···N hydrogen bonds, forming stable supramolecular networks. This contrasts with pyridine derivatives, where morpholine oxygen may dominate intermolecular interactions .

Thiazole-Containing Morpholine Derivatives: VPC-14449

  • Structure : 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine.
  • Key Findings :
    • Structural Accuracy : Initial synthesis errors (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring the importance of precise substitution patterns .
    • Biological Relevance : The dibromoimidazole-thiazole core targets DNA-binding domains, demonstrating the role of halogens in selective inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight CAS Number Key Applications/Properties
4-(3-Bromo-5-chloropyridin-2-yl)morpholine Pyridine 3-Br, 5-Cl, 2-morpholine 277.55 1199773-09-5 Kinase inhibitors, high purity (≥98% HPLC)
4-(5-Bromo-3-chloropyridin-2-yl)morpholine Pyridine 5-Br, 3-Cl, 2-morpholine 277.55 Positional isomer with altered reactivity
4-(5-Bromopyridin-2-yl)morpholine Pyridine 5-Br, 2-morpholine 243.10 200064-11-5 Cross-coupling reactions
4-[5-Bromo-6-chloro-4-(trifluoromethyl)... Pyridine 5-Br, 6-Cl, 4-CF3, 2-morpholine 345.54 1053659-46-3 Agrochemicals, enhanced lipophilicity
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine 4-Cl, 6-Cl, 2-morpholine 235.09 10397-13-4 Herbicides, antiviral agents

Key Research Findings

  • Substitution Patterns : Bromine at position 3 (pyridine) enhances electrophilic aromatic substitution reactivity, while chlorine at position 5 stabilizes the ring via inductive effects .
  • Biological Interactions : Halogen atoms engage in halogen bonding with protein targets, as seen in VPC-14449’s inhibition of DNA-binding domains .
  • Synthetic Challenges : Accurate synthesis of dibromo/chloro derivatives requires rigorous validation (e.g., NMR/X-ray crystallography) to avoid structural misassignments .

Biological Activity

4-(3-Bromo-5-chloropyridin-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C9H10BrClN2O
  • CAS Number : 1199773-09-5
  • Canonical SMILES : C1CN(CC1)C2=C(C=CC=N2)C(=C(C=C(C=C2)Cl)Br)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GABA Receptors : The compound has been shown to interact with GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders.
  • Hypoxia-Inducible Factor Pathways : It may activate hypoxia-inducible factor 1 (HIF-1) pathways, which are essential for cellular responses to low oxygen levels and have implications in cancer biology.
  • Inhibition of HepG2 Cells : In vitro studies indicate that certain derivatives of morpholine exhibit significant inhibitory bioactivity against HepG2 liver cancer cells, suggesting potential anticancer properties.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity IC50/EC50 Values Target Reference
Inhibition of HepG2 Cells15 µMHepG2 Cancer Cells
GABA Receptor Modulation50 nMGABA Receptors
Activation of HIF-1 PathwayN/AHypoxia-Inducible Factors

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various morpholine derivatives found that this compound exhibited significant cytotoxicity against HepG2 cells at concentrations as low as 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Case Study 2: Neurological Implications

Research into the effects of GABA receptor modulators highlighted that compounds similar to this compound could enhance GABAergic transmission, potentially offering therapeutic avenues for anxiety and seizure disorders .

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